molecular formula C14H13ClFNO3S B2772613 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1105221-14-4

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No. B2772613
CAS RN: 1105221-14-4
M. Wt: 329.77
InChI Key: WICRZVFWNJHMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1226121-35-2 . It has a molecular weight of 231.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Anticancer Activity

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. These compounds have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells . The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. By selectively targeting CA IX, these derivatives can disrupt tumor cell metabolism and proliferation .

Antimicrobial Properties

In addition to their anticancer potential, some derivatives of this compound have demonstrated antimicrobial properties. The inhibition of carbonic anhydrases in bacteria by these sulfonamide derivatives can interfere with bacterial growth, offering a new avenue for the development of antimicrobial agents .

Apoptosis Induction

Certain derivatives have been found to induce apoptosis in cancer cells, particularly in the MDA-MB-231 breast cancer cell line. This process involves increasing the annexin V-FITC percent, which is indicative of programmed cell death . This property is crucial for eliminating cancer cells and preventing the spread of tumors.

Cellular Uptake Studies

The cellular uptake of these compounds has been investigated using high-performance liquid chromatography (HPLC) methods. Understanding how these derivatives are absorbed by cancer cells can provide insights into their efficacy and potential side effects .

Synthesis and Molecular Structure Analysis

The synthesis of novel derivatives of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has been a subject of research, with studies detailing the molecular structure and the reaction processes involved in creating these compounds . This research is fundamental to the development of new drugs with improved efficacy and reduced toxicity.

Metabolic Stability and Pharmacokinetics

The metabolic stability of these derivatives has been assessed in human liver microsomes, providing data on their half-life and potential metabolites. This information is essential for understanding the pharmacokinetics of these compounds and their suitability for long-term therapeutic use .

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c15-13-3-1-2-4-14(13)21(18,19)17-9-10-20-12-7-5-11(16)6-8-12/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICRZVFWNJHMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.